6,7-Dihydroxy-2,3-dihydrobenzofuran

Vue d'ensemble

Description

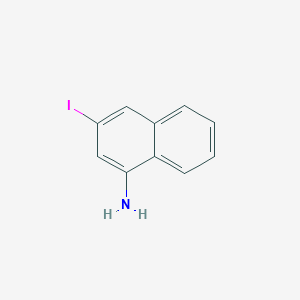

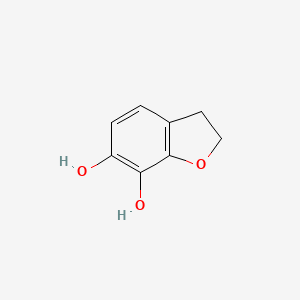

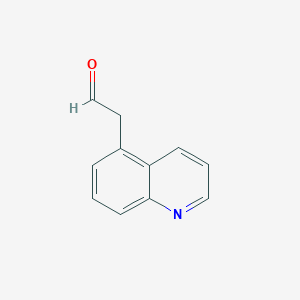

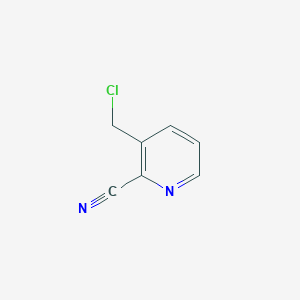

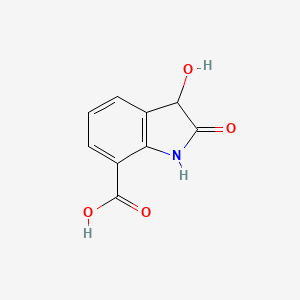

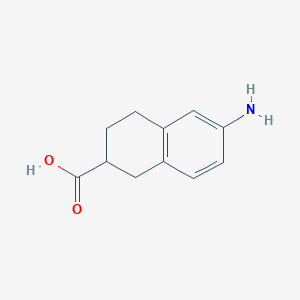

6,7-Dihydroxy-2,3-dihydrobenzofuran is a heterocyclic compound with the following chemical structure: !6,7-Dihydroxy-2,3-dihydrobenzofuran . It belongs to the benzofuran class of compounds and is characterized by its two hydroxyl groups attached to the benzene ring.

2.

Synthesis Analysis

The synthesis of 6,7-dihydroxy-2,3-dihydrobenzofuran involves various methods. Recent advancements have led to the discovery of novel synthetic routes. For instance, a unique free radical cyclization cascade has been employed to construct complex benzofuran derivatives . Additionally, proton quantum tunneling has been utilized to create benzofuran rings with high yield and minimal side reactions .

3.

Molecular Structure Analysis

The molecular formula of 6,7-dihydroxy-2,3-dihydrobenzofuran is C8H8O3 , with a molecular weight of 152.15 g/mol . Its melting point is approximately 97.30°C . The compound exhibits a benzofuran core structure, which is a fundamental unit in various biologically active natural medicines and synthetic chemical raw materials .

4.

Chemical Reactions Analysis

While specific chemical reactions involving 6,7-dihydroxy-2,3-dihydrobenzofuran may vary, it can participate in various transformations, including oxidation, reduction, and cyclization reactions. Researchers have explored its reactivity and potential applications in drug development .

6.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Biocatalytic Synthesis and Stereochemistry

6,7-Dihydroxy-2,3-dihydrobenzofuran derivatives have been explored in the field of chiral synthesis. Boyd et al. (1993) discussed the biotransformation of 2,3-dihydrobenzofuran using Pseudomonas putida, leading to various derivatives including (6S,7S)-cis-6,7-dihydroxy-6,7-dihydrobenzofuran. These derivatives are considered valuable chiral synthons for further synthesis (Boyd et al., 1993).

Antimicrobial Properties

Research by Ravi et al. (2012) involved the photochemical synthesis of dihydrobenzofurans with antibacterial properties. Their study showed moderate activity against both Gram-positive and Gram-negative bacteria (Ravi et al., 2012).

Enantioselective Synthesis

Vargas et al. (2019) reported a biocatalytic strategy for the synthesis of stereochemically rich 2,3-dihydrobenzofurans, achieving high enantiopurity and yields. This method expanded the biocatalytic toolbox for asymmetric C-C bond transformations (Vargas et al., 2019).

Chemical Synthesis and Evaluation

Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, evaluating their potential as antitumor agents. These compounds showed promise in inhibiting tubulin polymerization, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999).

Natural Product Synthesis

Chen et al. (2019) covered the synthesis of natural products containing the 2,3-dihydrobenzofuran skeleton. Their review focused on synthetic strategies employed in the total synthesis of several natural compounds, highlighting the versatility of the 2,3-dihydrobenzofuran framework (Chen et al., 2019).

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEVTADDYREVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40607370 | |

| Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydroxy-2,3-dihydrobenzofuran | |

CAS RN |

42484-95-7 | |

| Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1629140.png)

![7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1629153.png)